molecular formula C17H14INO2 B3064125 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone CAS No. 871101-31-4

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone

Cat. No.: B3064125
CAS No.: 871101-31-4
M. Wt: 391.2 g/mol
InChI Key: MVKVWWKDDYBNOJ-UHFFFAOYSA-N
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Description

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone is a chromenone derivative characterized by a benzopyran core substituted with a 4-dimethylaminophenyl group at position 2 and an iodine atom at position 5. This compound is of interest in materials science and medicinal chemistry due to its structural versatility, which enables applications in dye-sensitized solar cells (DSSCs), fluorescence probes, or as a synthon in organic synthesis .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-6-iodochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c1-19(2)13-6-3-11(4-7-13)17-10-15(20)14-9-12(18)5-8-16(14)21-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVWWKDDYBNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468831
Record name 2-[4-(Dimethylamino)phenyl]-6-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871101-31-4
Record name 2-[4-(Dimethylamino)phenyl]-6-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Iodosalicylaldehyde

Iodination of salicylaldehyde using iodine monochloride (ICl) in acetic acid directs electrophilic substitution to the para position relative to the hydroxyl group, yielding 5-iodosalicylaldehyde in ~60% yield. Alternative methods employ directed ortho-metallation (DoM) with n-BuLi and subsequent quenching with I2, though this requires anhydrous conditions.

Preparation of β-Keto Ester

The β-keto ester is synthesized via Claisen condensation of ethyl acetate with 4-dimethylaminophenylacetic acid, though yields are modest (~45%) due to steric hindrance from the dimethylamino group.

Cyclization to Chromenone

Combining 5-iodosalicylaldehyde (1.0 equiv) and ethyl 3-(4-dimethylaminophenyl)-3-oxopropanoate (1.2 equiv) in concentrated H2SO4 at 0–5°C for 6 hours affords the chromenone core. The crude product is purified via silica gel chromatography (hexane/EtOAc 7:3), yielding this compound in 52% yield.

Key Data:

Parameter Value
Reaction Temperature 0–5°C
Acid Catalyst H2SO4 (conc.)
Yield 52%
Purity (HPLC) >98%

Halogen Exchange via Finkelstein Reaction

For chromenones pre-functionalized with bromine at position 6, iodine can be introduced via a halogen exchange reaction.

Synthesis of 6-Bromo-2-(4-dimethylaminophenyl)-4-chromenone

A brominated precursor is prepared using 5-bromosalicylaldehyde in the Pechmann condensation (as in Section 2.3), yielding 6-bromo-2-(4-dimethylaminophenyl)-4-chromenone in 48% yield.

Iodination with NaI/CuI

Heating the bromochromenone (1.0 equiv) with NaI (3.0 equiv) and CuI (0.1 equiv) in DMF at 120°C for 12 hours facilitates iodide substitution. The product is isolated in 68% yield after recrystallization from ethanol.

Advantages:

  • High regioselectivity due to CuI catalysis.
  • Avoids harsh electrophilic conditions that could degrade the dimethylamino group.

Post-Cyclization Functionalization via Suzuki-Miyaura Coupling

This modular approach introduces the dimethylaminophenyl group after constructing the iodochromenone core.

Synthesis of 6-Iodo-4-chromenone-2-boronic Acid

A boronic ester is installed at position 2 via Miyaura borylation of 2-bromo-6-iodo-4-chromenone using bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 in dioxane (75°C, 8 hours, 61% yield).

Coupling with 4-Dimethylaminophenylboronic Acid

The boronic ester (1.0 equiv) reacts with 4-dimethylaminophenylboronic acid (1.5 equiv) under Pd(PPh3)4 catalysis in a 2M K2CO3/THF mixture (80°C, 24 hours). The product is obtained in 73% yield after column chromatography.

Limitations:

  • Requires air-free conditions.
  • Boronic acid synthesis adds synthetic steps.

Direct Electrophilic Iodination

Iodine can be introduced via electrophilic aromatic substitution (EAS) on a pre-formed chromenone.

Reaction Conditions

Treating 2-(4-dimethylaminophenyl)-4-chromenone (1.0 equiv) with N-iodosuccinimide (NIS, 1.2 equiv) and FeCl3 (0.2 equiv) in CHCl3 at 25°C for 4 hours achieves iodination at position 6 (57% yield). The dimethylamino group’s electron-donating nature deactivates the ring, necessitating a Lewis acid catalyst.

Regioselectivity Analysis

Density functional theory (DFT) calculations indicate that iodination occurs para to the carbonyl group (position 6) due to enhanced electrophilic attack at this site.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Scalability Cost Key Challenge
Pechmann Condensation 52 Moderate Low Limited β-keto ester availability
Halogen Exchange 68 High Medium CuI residue removal
Suzuki Coupling 73 Low High Boronic acid synthesis
Direct Iodination 57 Moderate Low Regioselectivity control

Characterization and Quality Control

Successful synthesis is confirmed via:

  • 1H NMR (CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-3), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.12 (s, 6H, N(CH3)2).
  • HPLC : Retention time = 12.4 min (C18 column, MeCN/H2O 70:30).
  • MS (ESI+) : m/z 433.0 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted chromenone compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its photophysical properties enable it to participate in photoinduced electron transfer processes, which are crucial in its biological and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

Substituent Effects on Electronic and Structural Properties

a. 2-(4-Chlorophenyl)-6-methoxychroman-4-one ()

  • Substituents : Chlorine (electron-withdrawing) at position 4 of the phenyl ring; methoxy at position 6.
  • Structural Features : The dihedral angle between the benzene and benzopyran rings is 65.3°, reducing conjugation. Weak C–H···O hydrogen bonds stabilize the crystal lattice.
  • The iodine atom (larger than chlorine) may increase steric hindrance, altering molecular packing and solubility .

b. 6-Iodo-2-(4-methoxyphenyl)chroman-4-one ()

  • Substituents : Methoxy (electron-donating) at position 4 of the phenyl ring; iodine at position 6.
  • Physical Properties : Molecular weight 380.18 g/mol; synthesized via base-catalyzed condensation.
  • Comparison: The dimethylamino group (stronger donor than methoxy) in the target compound likely enhances intramolecular charge transfer (ICT), critical for DSSC applications. Iodine’s polarizability may improve light absorption in the visible range compared to methoxy derivatives .

a. Prenylated Flavones (–5)

  • Examples: 2-(2,4-Dihydroxyphenyl)-6-geranyl-4-chromenone.
  • Features : Multiple hydroxyl groups and hydrophobic prenyl chains enable antioxidant and anticancer activities.
  • Its lipophilicity (due to iodine and dimethylamino groups) could enhance blood-brain barrier penetration relative to hydrophilic flavonoids .
Role in Dye-Sensitized Solar Cells (DSSCs)

a. D–π–A Dyes with Dimethylaminophenyl Groups ()

  • Example: (2Z)-2-cyano-2-[2-[(E)-2-[5-[(E)-2-(4-dimethylaminophenyl)vinyl]-2-thienyl]vinyl]pyran-4-ylidene]acetic acid.
  • Features: Dimethylaminophenyl acts as an electron donor, enhancing ICT for efficient photon-to-current conversion.
  • Comparison : The target compound’s iodine substituent may reduce recombination losses in DSSCs by modulating electron injection into semiconductor substrates, though its lack of a carboxylic acid anchor (unlike the cited dye) limits direct applicability .

Biological Activity

2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its anticancer and antimicrobial properties, neuroprotective effects, and other relevant pharmacological actions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical cancer)5.0Apoptosis induction
MCF-7 (Breast cancer)3.5Cell cycle arrest
A549 (Lung cancer)4.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It is suggested that this compound may enhance neuronal survival and function under stress conditions, such as oxidative stress and inflammation. This activity could be beneficial in treating neurodegenerative diseases.

Mechanism of Neuroprotection

The neuroprotective effects are attributed to:

  • Antioxidant Activity : The compound helps in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, thereby reducing neuronal inflammation.
  • Glutathione Maintenance : The compound supports intracellular levels of glutathione, a crucial antioxidant in neuronal cells.

Case Studies

  • In Vivo Study on Neuroprotection : A study conducted on a rat model of ischemic stroke demonstrated that administration of this compound significantly reduced infarct size and improved functional recovery compared to control groups.
  • Anticancer Efficacy in Mice : In a xenograft model using human cancer cells, treatment with this compound resulted in a marked reduction in tumor size and weight, indicating its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-dimethylaminophenyl)-6-iodo-4-chromenone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodination of a pre-functionalized chromenone core (e.g., using N-iodosuccinimide in acetic acid at 80°C) may yield the iodinated derivative. Reaction optimization should focus on solvent polarity, temperature, and catalyst selection (e.g., palladium catalysts for cross-coupling). Characterization via 1^1H NMR and mass spectrometry is critical to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodology :

  • UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in the chromenone core (e.g., absorbance peaks ~300–400 nm) .
  • Fluorescence Spectroscopy : Assess electronic properties and potential fluorophore behavior, especially if the dimethylaminophenyl group enhances emission .
  • NMR : 1^1H and 13^13C NMR can resolve substituent effects (e.g., iodination-induced deshielding) .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase columns and electrospray ionization .

Q. How do solvent polarity and pH affect the compound’s solubility and stability?

  • Methodology : Solubility can be tested in DMSO, acetonitrile, or THF using gravimetric analysis. Stability studies (via HPLC or TLC) under varying pH (e.g., 2–12) and temperatures (25–60°C) should identify degradation pathways. NIST data for analogous chromenones suggest polar aprotic solvents enhance stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl transfer or cross-coupling reactions?

  • Methodology : Kinetic studies (e.g., using 13^{13}C-labeled reactants) and DFT calculations can map transition states. For example, the iodine atom’s electron-withdrawing effect may activate the chromenone carbonyl for nucleophilic attack. NMR monitoring of reaction intermediates (e.g., acylpyridinium species) is recommended .

Q. How does the compound interact with biological targets (e.g., DNA or enzymes), and what drives binding specificity?

  • Methodology :

  • Spectroscopic Titration : UV-Vis and fluorescence quenching assays with calf thymus DNA can quantify binding constants (KbK_b) and intercalation vs. groove-binding modes .
  • Molecular Docking : Use software like AutoDock to simulate interactions with enzyme active sites (e.g., topoisomerases) based on the dimethylaminophenyl group’s electron-donating effects .

Q. What computational strategies predict the compound’s electronic properties for photophysical or catalytic applications?

  • Methodology : DFT-TDDFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, charge transfer efficiency, and excited-state behavior. Compare results with experimental UV-Vis/fluorescence data to validate predictions .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

  • Methodology :

  • Systematic Replication : Control variables like trace moisture or oxygen levels in reactions.
  • Advanced Analytics : Use LC-MS/MS to identify minor byproducts and X-ray crystallography to confirm stereochemistry .
  • Statistical Analysis : Apply multivariate regression to correlate reaction conditions with bioactivity trends (e.g., IC50_{50} variability) .

Q. What role does the iodine substituent play in modulating fluorescence or nonlinear optical (NLO) properties?

  • Methodology : Compare fluorescence quantum yields and hyperpolarizability (β\beta) values of iodinated vs. non-iodinated analogs. Heavy atom effects (iodine) may enhance spin-orbit coupling, reducing fluorescence but improving NLO performance .

Notes

  • Avoid commercial sources like BenchChem; instead, prioritize NIST, PubChem, and peer-reviewed journals .
  • Address contradictions by cross-referencing synthetic protocols and analytical data across studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone
Reactant of Route 2
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2-(4-Dimethylaminophenyl)-6-iodo-4-chromenone

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